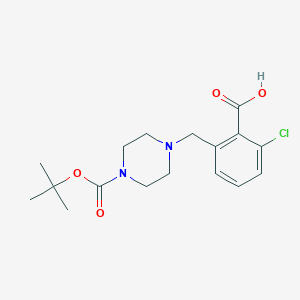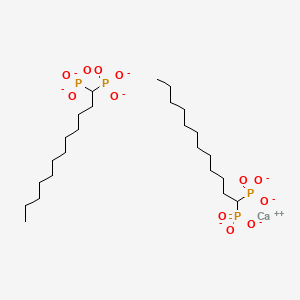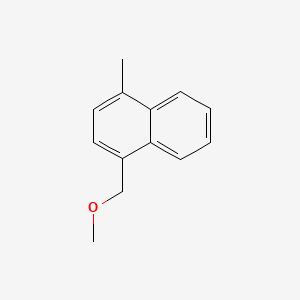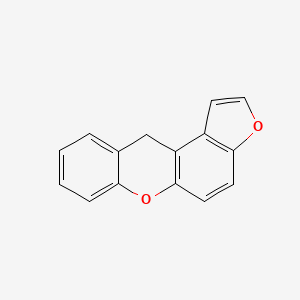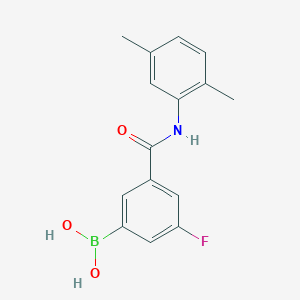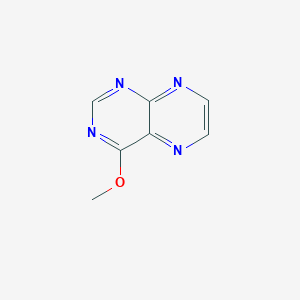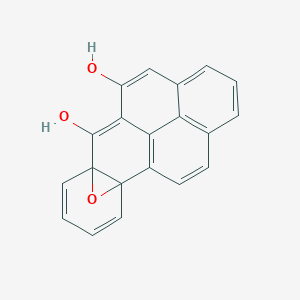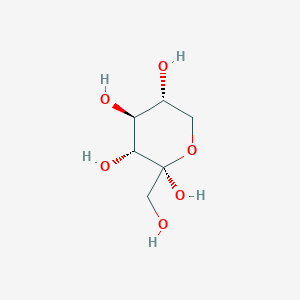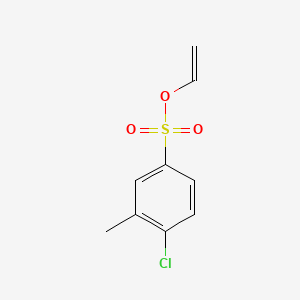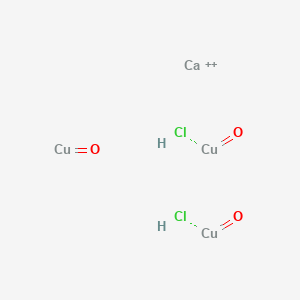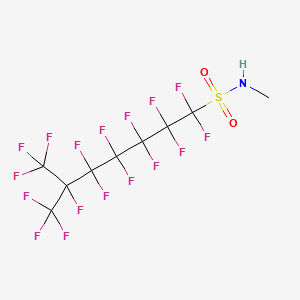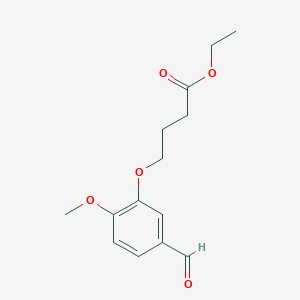
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 It is a derivative of butanoic acid and features a formyl group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate typically involves the esterification of 4-(3-formyl-6-methoxyphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 4-(3-formyl-6-methoxyphenoxy)butanoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Procedure: The acid and ethanol are mixed in a reaction flask, and a few drops of sulfuric acid are added as a catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(3-carboxy-6-methoxyphenoxy)butanoic acid.
Reduction: Ethyl 4-(3-hydroxymethyl-6-methoxyphenoxy)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The methoxyphenoxy group provides additional sites for chemical modification, enhancing its versatility.
Comparison with Similar Compounds
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with different positioning of the formyl and methoxy groups.
Ethyl 4-(3-formyl-5-methoxyphenoxy)butanoate: Another isomer with a different arrangement of substituents.
Ethyl 4-(3-formyl-6-ethoxyphenoxy)butanoate: Similar compound with an ethoxy group instead of a methoxy group.
These comparisons highlight the unique structural features of this compound, such as the specific positioning of the formyl and methoxy groups, which can influence its reactivity and applications.
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 4-(5-formyl-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-18-14(16)5-4-8-19-13-9-11(10-15)6-7-12(13)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI Key |
LZZORYCNFLIFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



